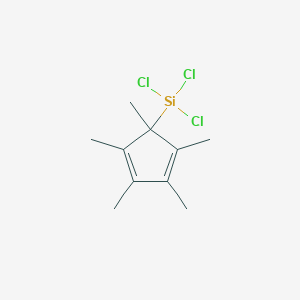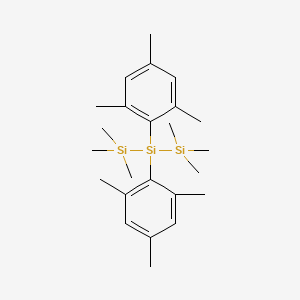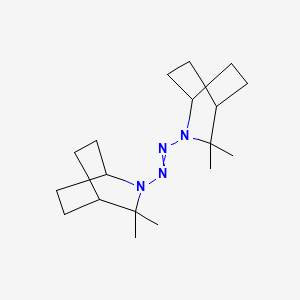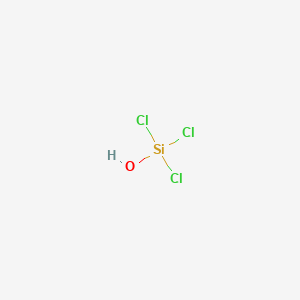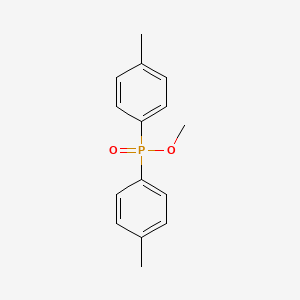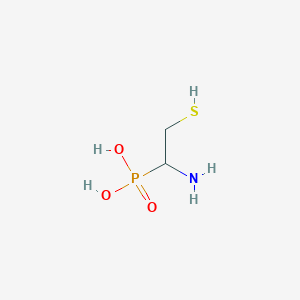
(1-Amino-2-sulfanylethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-2-sulfanylethyl)phosphonic acid is an organophosphorus compound with the molecular formula C₂H₈NO₃PS. It is characterized by the presence of an amino group, a sulfanyl group, and a phosphonic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-sulfanylethyl)phosphonic acid typically involves the hydrophosphonylation of imines with phosphorous acid or its derivatives. One common method is the Kabachnik-Fields reaction, where an imine reacts with a dialkyl phosphite in the presence of a catalyst to form the desired α-amino phosphonate . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrophosphonylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as chiral thioureas or quinine derivatives can enhance the enantioselectivity of the reaction, producing high yields of enantiomerically pure products .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Amino-2-sulfanylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, phosphinic acid derivatives, and various substituted amino phosphonates .
Wissenschaftliche Forschungsanwendungen
(1-Amino-2-sulfanylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound serves as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: The compound is used in the development of flame retardants, corrosion inhibitors, and chelating agents
Wirkmechanismus
The mechanism of action of (1-Amino-2-sulfanylethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Aminomethylphosphonic acid
- Glyphosate
- EDTMP (Ethylenediaminetetramethylenephosphonic acid)
Comparison: (1-Amino-2-sulfanylethyl)phosphonic acid is unique due to the presence of both an amino group and a sulfanyl group, which provide distinct chemical reactivity and biological activity. Compared to aminomethylphosphonic acid, it has an additional sulfanyl group that can undergo oxidation. Glyphosate, a well-known herbicide, lacks the sulfanyl group and has different applications. EDTMP, used as a chelating agent, has a more complex structure with multiple phosphonic acid groups .
Eigenschaften
CAS-Nummer |
81613-33-4 |
|---|---|
Molekularformel |
C2H8NO3PS |
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
(1-amino-2-sulfanylethyl)phosphonic acid |
InChI |
InChI=1S/C2H8NO3PS/c3-2(1-8)7(4,5)6/h2,8H,1,3H2,(H2,4,5,6) |
InChI-Schlüssel |
GQUPZJPZACSKNV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(N)P(=O)(O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


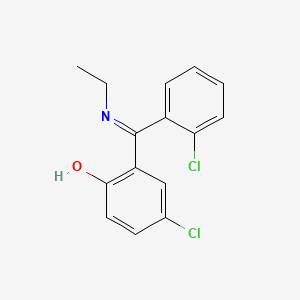
![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)
![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)


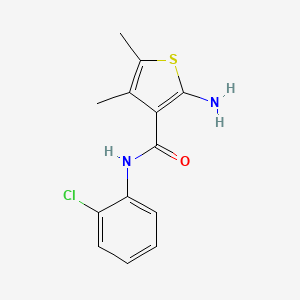
![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
